molecular formula C22H19N3O3S B2706179 N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 687583-00-2

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Katalognummer B2706179
CAS-Nummer: 687583-00-2
Molekulargewicht: 405.47
InChI-Schlüssel: JSTMNXOINBLHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is a thieno[3,2-d]pyrimidine derivative and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves the inhibition of the enzymes LDHA, CAIX, and IDH1. LDHA is involved in the conversion of pyruvate to lactate, which is a hallmark of cancer metabolism. CAIX is involved in the regulation of pH in cancer cells, and IDH1 is involved in the production of oncometabolite 2-hydroxyglutarate (2-HG). Inhibition of these enzymes could lead to the suppression of cancer cell growth and the treatment of metabolic disorders.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been shown to have biochemical and physiological effects. Inhibition of LDHA could lead to the suppression of cancer cell growth and the reduction of lactate production. Inhibition of CAIX could lead to the acidification of the tumor microenvironment, which could enhance the efficacy of chemotherapy and radiation therapy. Inhibition of IDH1 could lead to the reduction of oncometabolite 2-HG, which is implicated in the development of gliomas.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has advantages and limitations for lab experiments. One advantage is that it could be used as a potential therapeutic agent for cancer and metabolic disorders. Another advantage is that it could be used as a tool compound to study the role of LDHA, CAIX, and IDH1 in cancer and metabolic disorders. One limitation is that it could have off-target effects on other enzymes, which could affect the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the research on N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. One direction is to study its efficacy as a therapeutic agent for cancer and metabolic disorders in preclinical and clinical studies. Another direction is to study its specificity and selectivity towards LDHA, CAIX, and IDH1, and to develop more potent and selective inhibitors. Additionally, it would be interesting to study the effect of N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide on other enzymes and pathways, and to explore its potential applications in other diseases.

Synthesemethoden

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been synthesized using various methods. One of the methods involves the reaction between 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid and N,N-dibenzylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has potential applications in scientific research. This compound has been shown to have inhibitory activity against various enzymes such as human lactate dehydrogenase A (LDHA), human carbonic anhydrase IX (CAIX), and human isocitrate dehydrogenase 1 (IDH1). These enzymes are known to be involved in various diseases such as cancer and metabolic disorders. Therefore, N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could be used as a potential therapeutic agent for these diseases.

Eigenschaften

IUPAC Name

N,N-dibenzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-19(15-25-21(27)20-18(11-12-29-20)23-22(25)28)24(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTMNXOINBLHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.